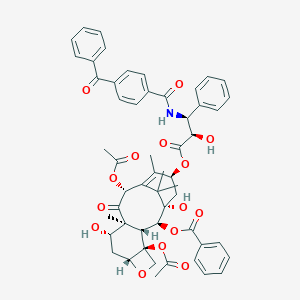
Methyl 4-(glycylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
Methyl 4-(glycylamino)benzoate is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent in the preparation of samples or in the development of assays that help in the identification and quantification of proteins in complex biological samples.
Agriculture as a Biopesticide
In agriculture, Methyl 4-(glycylamino)benzoate derivatives like Methyl benzoate show promise as environmentally safe insecticides . They are effective against a range of agricultural pests and can be integrated into pest management strategies, contributing to sustainable agriculture practices.
Material Science
In the field of material science , derivatives of Methyl 4-(glycylamino)benzoate are being explored for enhancing the charge transport and luminescence properties of organic compounds . This has potential applications in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Environmental Science
Methyl 4-(glycylamino)benzoate, through its derivative Methyl benzoate, is considered an efficient green pesticide . It offers a more environmentally friendly approach to pest control, reducing the reliance on synthetic pesticides that can harm ecosystems and human health.
Biochemistry Research
This compound is significant in biochemistry research for studying enzyme kinetics and mechanisms . It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the biochemical pathways and molecular interactions within cells.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(2-aminoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMIMCDRIBQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(glycylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)







